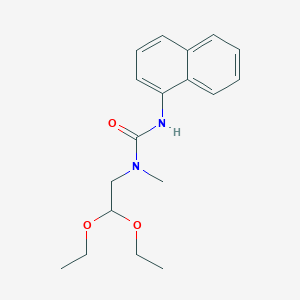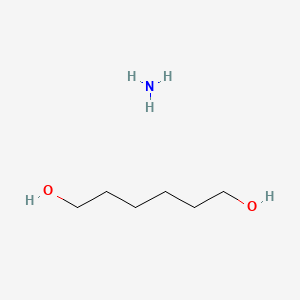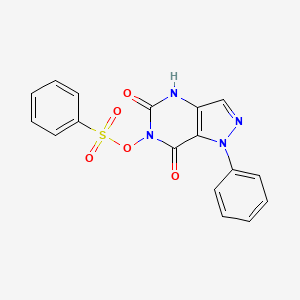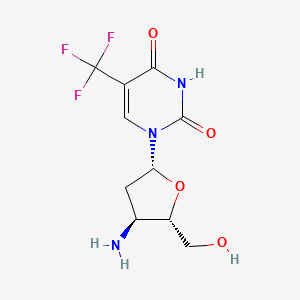
Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3’-NH23-5-CF3-ddU” is a synthetic nucleoside analog It is characterized by the presence of a trifluoromethyl group at the 5-position and an amino group at the 3’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3’-NH23-5-CF3-ddU” typically involves multiple steps:
Starting Material: The synthesis begins with a suitable uridine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of “3’-NH23-5-CF3-ddU” would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can occur at the trifluoromethyl group, converting it to a difluoromethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiols are commonly used.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with fewer fluorine atoms.
Substitution: Substituted products with different nucleophiles attached to the amino group.
Applications De Recherche Scientifique
Chemistry
“3’-NH23-5-CF3-ddU” is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound is studied for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination .
Medicine
The compound is being investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development .
Industry
In the industrial sector, “3’-NH23-5-CF3-ddU” can be used in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of “3’-NH23-5-CF3-ddU” involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal synthesis of DNA or RNA, leading to chain termination. This is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-NH23-5-CF3-ddC: Similar structure but with a cytosine base instead of uracil.
3’-NH23-5-CF3-ddA: Similar structure but with an adenine base.
3’-NH23-5-CF3-ddG: Similar structure but with a guanine base.
Uniqueness
“3’-NH23-5-CF3-ddU” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the amino group increases its reactivity in nucleophilic substitution reactions .
Propriétés
Numéro CAS |
87190-85-0 |
|---|---|
Formule moléculaire |
C10H12F3N3O4 |
Poids moléculaire |
295.22 g/mol |
Nom IUPAC |
1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)18)7-1-5(14)6(3-17)20-7/h2,5-7,17H,1,3,14H2,(H,15,18,19)/t5-,6+,7+/m0/s1 |
Clé InChI |
XMGRPHZCXLUGMR-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


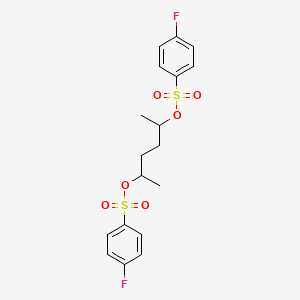
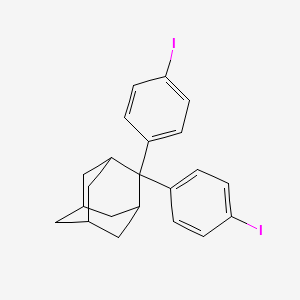
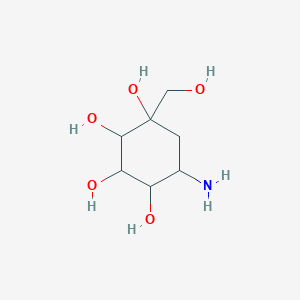
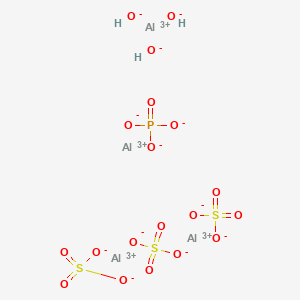
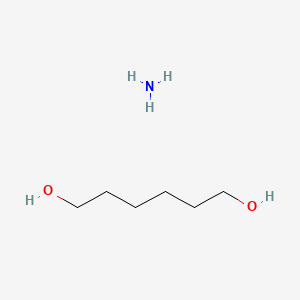
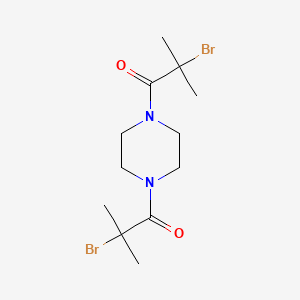
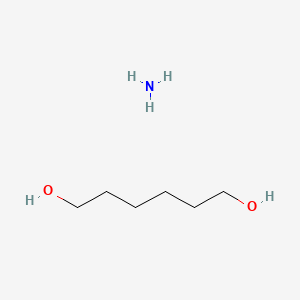
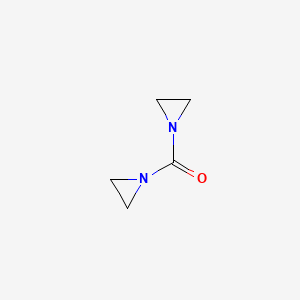
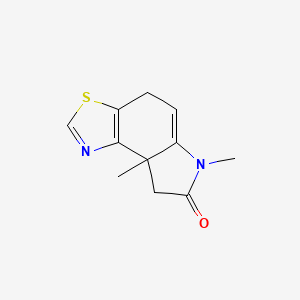
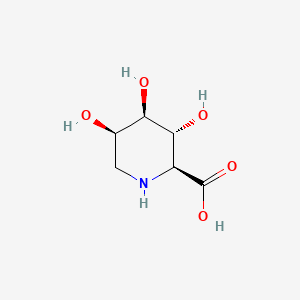
![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)
